1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and several functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core may interact with enzymes or receptors, modulating their activity. The piperidine ring and functional groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-cyanoquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
- 1-(6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Uniqueness
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to the presence of both cyano and ethyl groups on the quinoline core, which may enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-3-18-8-9-23-22(14-18)25(21(15-27)17-28-23)30-12-10-19(11-13-30)26(31)29-16-20-6-4-5-7-24(20)32-2/h4-9,14,17,19H,3,10-13,16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWCBPHAXWFYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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